molecular formula C17H16N4O2S B5557387 METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE

Cat. No.: B5557387
M. Wt: 340.4 g/mol
InChI Key: URQJMMIHWAECHR-UHFFFAOYSA-N
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Description

METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is a complex organic compound that features a tetrazole ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group. Finally, the benzoate ester is formed through esterification reactions involving methanol and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and sulfanyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TRIAZOL-1-YL)BENZOATE
  • METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-IMIDAZOL-1-YL)BENZOATE

Uniqueness

METHYL 4-(5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE is unique due to the presence of the tetrazole ring, which imparts specific chemical and biological properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as triazoles or imidazoles .

Properties

IUPAC Name

methyl 4-[5-[(2-methylphenyl)methylsulfanyl]tetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-5-3-4-6-14(12)11-24-17-18-19-20-21(17)15-9-7-13(8-10-15)16(22)23-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQJMMIHWAECHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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